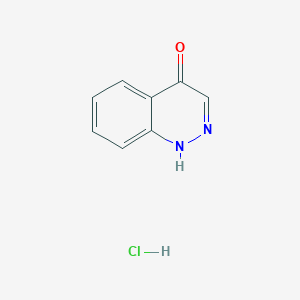
Cinnolin-4-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cinnolin-4-ol hydrochloride is a useful research compound. Its molecular formula is C8H7ClN2O and its molecular weight is 182.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Properties
Cinnolin-4-ol and its derivatives have been studied for a range of biological activities, including:
- Antimicrobial Activity : Cinnoline derivatives exhibit significant antibacterial properties against both gram-positive and gram-negative bacteria. For instance, specific derivatives have shown promising results against pathogens like Escherichia coli and Staphylococcus aureus . The structure-activity relationship indicates that modifications at the 4-position can enhance antibacterial efficacy.
- Anti-inflammatory Effects : Certain cinnoline derivatives have demonstrated anti-inflammatory properties. Research has indicated that these compounds can inhibit human neutrophil elastase, an enzyme implicated in inflammatory processes . One study highlighted a derivative with an IC50 value of 56 nM, indicating its potential as a therapeutic agent in inflammatory diseases.
- Anticancer Properties : Cinnolin derivatives have also been investigated for their anticancer activity. Some compounds have shown effectiveness in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Synthetic Methodologies
The synthesis of cinnolin-4-ol hydrochloride involves several approaches that allow for the modification of its structure to enhance biological activity:
- Cyclization Reactions : Cinnolin derivatives can be synthesized via cyclization reactions involving phenylhydrazine and appropriate carbonyl compounds. This method allows for the introduction of various substituents at different positions on the cinnoline ring .
- Substitution Reactions : The presence of a chloro substituent on the cinnoline ring enables nucleophilic substitution reactions, leading to the formation of diverse cinnoline derivatives with enhanced properties .
- Microwave-Assisted Synthesis : Recent advancements include microwave-assisted methods that provide rapid synthesis of substituted cinnolines with improved yields and reduced reaction times .
Case Studies
Several case studies illustrate the applications of this compound in medicinal chemistry:
- Study on Antimicrobial Efficacy : A series of synthesized cinnoline derivatives were tested for antimicrobial activity against clinical isolates. The study revealed that specific modifications at the 4-position significantly increased antibacterial potency compared to parent compounds .
- Anti-inflammatory Mechanism Exploration : A detailed investigation into the anti-inflammatory mechanisms of cinnolin derivatives was conducted, focusing on their inhibitory effects on human neutrophil elastase. Molecular docking studies provided insights into binding interactions, supporting further development as anti-inflammatory agents .
Propriétés
Numéro CAS |
667467-64-3; 875-66-1 |
|---|---|
Formule moléculaire |
C8H7ClN2O |
Poids moléculaire |
182.61 |
Nom IUPAC |
1H-cinnolin-4-one;hydrochloride |
InChI |
InChI=1S/C8H6N2O.ClH/c11-8-5-9-10-7-4-2-1-3-6(7)8;/h1-5H,(H,10,11);1H |
Clé InChI |
IXFUYHPVZIEHDZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C=NN2.Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















